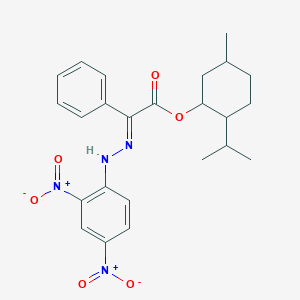
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate, also known as DTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBS is a sulfonate derivative of 3,3-dimethyl-1-triazenoimidazole, a well-known anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. This compound has also been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in lab experiments is its versatility. This compound can be used for a variety of applications, including anticancer, antiviral, and antibacterial research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to both cancer and normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. One area of research is the development of more efficient and selective synthesis methods for this compound. Another area of research is the development of new applications for this compound in scientific research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new derivatives of this compound with improved properties and reduced toxicity is another area of future research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties and has been used as a fluorescent probe for the detection of metal ions in biological systems. However, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. The development of new derivatives of this compound with improved properties and reduced toxicity is another area of future research.
Métodos De Síntesis
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be synthesized by the reaction of 3,3-dimethyl-1-triazenoimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a reagent for the determination of sulfite in food and beverage samples.
Propiedades
Fórmula molecular |
C8H10N3O3S- |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-(dimethylaminodiazenyl)benzenesulfonate |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)10-9-7-3-5-8(6-4-7)15(12,13)14/h3-6H,1-2H3,(H,12,13,14)/p-1 |
Clave InChI |
QEVNEOGSQSBJIZ-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

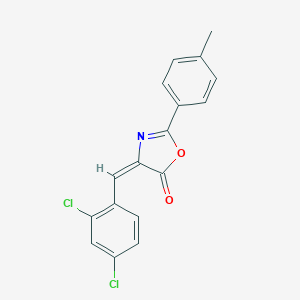
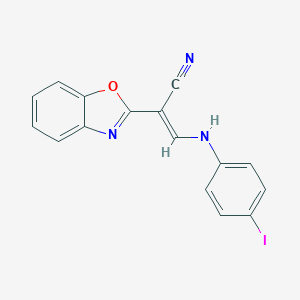
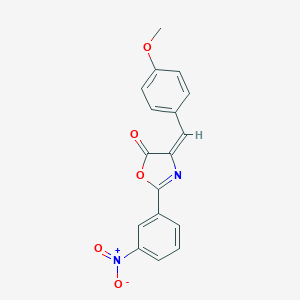

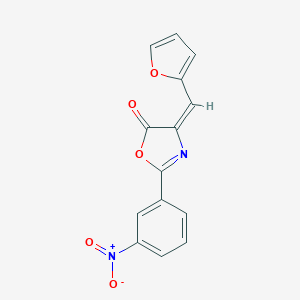
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
